molecular formula C29H31N3O3S2 B12203141 N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12203141
M. Wt: 533.7 g/mol
InChI Key: HSIQTHQQVXYBRP-UHFFFAOYSA-N
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Description

Historical Context of Thiazole-Containing Compounds in Medicinal Chemistry

Thiazole rings have been pivotal in drug discovery due to their electronic diversity and capacity for hydrogen bonding. The thiazole motif first gained prominence in thiamine (vitamin B₁) , where its heterocyclic core facilitates enzymatic cofactor activity. Synthetic derivatives expanded applications: sulfathiazole (antibacterial), tiazofurin (anticancer), and abafungin (antifungal) highlight thiazole’s therapeutic versatility. The Hantzsch synthesis, involving α-haloketones and thioamides, remains a cornerstone for generating thiazole scaffolds.

Recent advances focus on functionalized thiazoles to enhance target selectivity. For example, epothilones (antitumor agents) and meloxicam (anti-inflammatory) utilize thiazole’s planar geometry for protein interaction. These developments underscore thiazole’s enduring relevance in addressing unmet medical needs.

Structural Uniqueness and Nomenclature of the Target Compound

The target compound’s IUPAC name reflects its intricate architecture:

  • Core : A 1,3-thiazole ring with a (3H)-ylidene group at position 2, indicating a conjugated imine system.
  • Substituents :
    • Position 3 : A 2-phenylethyl group, introducing lipophilicity and potential π-π stacking.
    • Position 4 : A 3

Properties

Molecular Formula

C29H31N3O3S2

Molecular Weight

533.7 g/mol

IUPAC Name

4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C29H31N3O3S2/c1-22-19-31(20-23(2)35-22)37(33,34)27-15-9-12-25(18-27)28-21-36-29(30-26-13-7-4-8-14-26)32(28)17-16-24-10-5-3-6-11-24/h3-15,18,21-23H,16-17,19-20H2,1-2H3

InChI Key

HSIQTHQQVXYBRP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Thiazole Core Formation

The thiazole ring serves as the central scaffold of the compound. Its formation typically begins with α-active methylene ketones, which undergo bromination followed by nucleophilic substitution with thiocyanate ions. For example, bromination of acetylacetone with N-bromosuccinimide (NBS) generates 3-bromoacetylacetone, which reacts with potassium thiocyanate to yield 3-thiocyanoacetylacetone . Subsequent condensation with primary amines (e.g., aniline derivatives) facilitates cyclization into the thiazolidin-2-imine intermediate .

Key parameters influencing this step include:

  • Solvent selection : Ethanol or dichloromethane is preferred for optimal cyclization .

  • Temperature : Reactions are conducted under reflux (70–80°C) to accelerate ring closure .

  • Catalysts : Triethylamine or potassium hydroxide enhances nucleophilic substitution efficiency .

ParameterValueSource
SolventDichloromethane
Temperature0–5°C
Reaction Time4–6 hours
Yield68–72%

Alkylation with 2-Phenylethyl Groups

The 2-phenylethyl substituent is introduced at the thiazole nitrogen via alkylation. Phenylethyl bromide or iodide serves as the alkylating agent, with potassium carbonate or sodium hydride as the base .

Critical Considerations

  • Steric effects : Bulky bases (e.g., DBU) improve regioselectivity by deprotonating the thiazole nitrogen preferentially .

  • Solvent polarity : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reagent solubility .

Formation of the (Z)-Imine Configuration

The (Z)-configuration of the imine bond is achieved through stereoselective condensation. Aniline derivatives react with the thiazole carbonyl group under acidic or neutral conditions. For example, acetic acid catalyzes the condensation while favoring the Z-isomer due to thermodynamic control .

Optimization Data

ConditionOutcomeSource
CatalystAcetic acid (5 mol%)
Temperature25°C (room temperature)
Reaction Time12–24 hours
Z:E Ratio9:1

Industrial-Scale Synthesis: Continuous Flow Methods

For large-scale production, continuous flow reactors offer advantages such as improved heat transfer and reproducibility. A representative protocol involves:

  • Thiazole core synthesis in a microreactor at 80°C with a residence time of 10 minutes.

  • Sulfonylation in a packed-bed reactor containing immobilized morpholine derivatives .

  • Final purification via inline crystallization and filtration .

Analytical Characterization

Post-synthesis characterization ensures structural integrity and purity:

  • NMR Spectroscopy : 1H^1H NMR confirms the (Z)-configuration via coupling constants (e.g., J=12.4HzJ = 12.4 \, \text{Hz} for imine protons) .

  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C29H30N3O3S2\text{C}_{29}\text{H}_{30}\text{N}_3\text{O}_3\text{S}_2) .

  • X-ray Crystallography : Resolves stereochemical details, as demonstrated for analogous thiazolidin-2-imines .

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing N-alkylation during phenylethyl introduction is minimized using bulky bases .

  • Sulfonamide Hydrolysis : Anhydrous conditions and low temperatures prevent degradation .

  • Scale-Up Issues : Continuous flow systems reduce batch variability and improve yield consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Structural Analogs: Heterocyclic Core Variations

The thiazole core distinguishes the target compound from oxadiazoles (e.g., 4-(5-(4-fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline, 8h ) and thiadiazoles (e.g., N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide, 4g ). Key differences:

  • Thiazole vs. Oxadiazole : Thiazoles (C₃H₃NS) are sulfur-containing heterocycles with moderate aromaticity, offering stability and metabolic resistance compared to oxadiazoles (C₂H₂N₂O), which are more electronegative and prone to hydrolysis .
  • Thiadiazole : Contains two nitrogen atoms (C₂H₂N₂S), enabling stronger hydrogen bonding but reduced lipophilicity compared to thiazoles .

Table 1: Core Structure Comparison

Compound Class Core Structure Aromaticity Metabolic Stability
Target (Thiazole) C₃H₃NS Moderate High
Oxadiazole (8h) C₂H₂N₂O Low Moderate
Thiadiazole (4g) C₂H₂N₂S High Moderate
Substituent Effects

The morpholinylsulfonyl group in the target compound contrasts with substituents in analogs:

  • Fluorobenzylthio (8h) : Electron-withdrawing fluorine enhances oxidative stability but reduces solubility.
  • Morpholinyl (2g) : Improves solubility and blood-brain barrier penetration, a trait shared with the target compound’s sulfonylmorpholinyl group.

Table 2: Substituent Influence on Properties

Compound Key Substituent Solubility (LogP) Bioactivity Hypothesis
Target Morpholinylsulfonyl Moderate (~2.5) CNS targeting
8h 4-Fluorobenzylthio Low (~3.8) Antimicrobial
4g Dimethylamino-acryloyl High (~1.2) Anticancer
2g Morpholin-4-yl Moderate (~2.0) Enzyme inhibition
Physicochemical Properties
  • Melting Points : Thiadiazoles (e.g., 4g at 200°C ) exhibit higher melting points than oxadiazoles (8h at 104–106°C ) due to stronger intermolecular forces. The target compound’s bulky substituents may lower its mp compared to 4g .
  • IR Spectra : The sulfonyl group (S=O) in the target compound would show peaks near 1350–1150 cm⁻¹, distinct from C=O stretches in 4g (1690 cm⁻¹) .
  • MS Data : While the target’s MS is unavailable, analogs like 8h (m/z 302.9 ) and 4g (m/z 392 ) suggest molecular ion patterns dependent on substituent mass.

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